Trimetozine

EEG power spectra anxiolytic mechanism muscle relaxant differentiation

Trimetozine (CAS 635-41-6), also known as Trioxazine, Opalene, or Sedoxazine, is a morpholine derivative that functions as an orally active sedative agent with mild tranquilizing effects. First marketed in Europe in 1959 for the treatment of anxiety and neurotic disorders, trimetozine is also identified as a metabolite of the antisecretory and antiulcer drug trithiozine.

Molecular Formula C14H19NO5
Molecular Weight 281.30 g/mol
CAS No. 635-41-6
Cat. No. B1683654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimetozine
CAS635-41-6
SynonymsTrimetozine;  Opalene;  Trioxyfar;  Trioxazin;  Sedoxazine;  NSC-62939;  NSC62939;  NSC 62939
Molecular FormulaC14H19NO5
Molecular Weight281.30 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)N2CCOCC2
InChIInChI=1S/C14H19NO5/c1-17-11-8-10(9-12(18-2)13(11)19-3)14(16)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3
InChIKeyXWVOEFLBOSSYGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trimetozine (635-41-6) for Scientific Procurement: Compound Identity and Sedative Profile


Trimetozine (CAS 635-41-6), also known as Trioxazine, Opalene, or Sedoxazine, is a morpholine derivative that functions as an orally active sedative agent with mild tranquilizing effects . First marketed in Europe in 1959 for the treatment of anxiety and neurotic disorders, trimetozine is also identified as a metabolite of the antisecretory and antiulcer drug trithiozine [1]. The compound bears a trimethoxybenzoyl moiety attached to a morpholine ring (C14H19NO5; molecular weight 281.30 g/mol), with a melting point of 120–122°C and limited aqueous solubility but high solubility in ethanol and chloroform [2]. Its mechanism of action remains incompletely defined, though evidence suggests activation of the benzodiazepine binding site on GABAA receptors [3].

Why Trimetozine (635-41-6) Cannot Be Replaced by Generic Morpholine Derivatives or Other Sedatives


Trimetozine occupies a distinct pharmacological space characterized by modest anxiolytic efficacy combined with minimal motor impairment and cardiovascular depression—a profile that differs meaningfully from benzodiazepines (e.g., diazepam), carbamates (e.g., meprobamate), and phenothiazine sedatives [1]. Unlike diazepam and meprobamate, trimetozine does not substantially increase beta-band EEG activity, suggesting a reduced propensity for muscle relaxant effects that can compromise functional capacity [2]. Furthermore, its specific trimethoxybenzoyl-morpholine scaffold confers physicochemical properties (e.g., logP of approximately 0.713, melting point of 120–122°C) and metabolic characteristics—including its role as a trithiozine metabolite—that are not replicated by other sedative classes [3]. Substitution with structurally similar morpholine derivatives or alternative anxiolytics without accounting for these differentiating parameters would introduce uncharacterized variables in experimental reproducibility and clinical correlation studies.

Trimetozine (635-41-6): Quantitative Differentiation Evidence for Procurement Decisions


Trimetozine vs. Diazepam and Meprobamate: Differential EEG Spectral Effects in Conscious Rats

In a comparative study of four tranquilizing agents, trimetozine (trioxazine) demonstrated a distinct EEG spectral profile relative to diazepam and meprobamate in conscious rats. While all four drugs (diazepam, meprobamate, trioxazine, and mexidol) produced a decline in the frequency of the dominant EEG power spectra peak—an effect associated with anxiolytic activity—diazepam and meprobamate additionally increased beta-band activity, an effect linked to muscle relaxant properties [1]. Trimetozine did not produce this beta-activity increase, suggesting a cleaner anxiolytic profile with reduced motor side effect liability [2].

EEG power spectra anxiolytic mechanism muscle relaxant differentiation

Acute Oral Toxicity Profile: Trimetozine LD50 Values in Rats and Mice

Trimetozine exhibits species-dependent acute oral toxicity values: LD50 of 1,800 mg/kg in rats (oral) and 2,400 mg/kg in mice (oral), with an intravenous LD50 of 960 mg/kg in mice [1]. These values provide a quantitative benchmark for safety margin calculations in preclinical research protocols, particularly when compared to lower-margin benzodiazepines or barbiturates, though direct comparator data from the same assay system are not available [2].

acute toxicity LD50 safety margin preclinical toxicology

Differential Sedation vs. Motor Coordination Window: LQFM289 Trimetozine Derivative Dose-Response in Mice

In a preclinical evaluation of LQFM289, a trimetozine derivative designed via molecular hybridization with BHT, anxiolytic-like behavior in mice was observed at 10 mg/kg (oral) in open field and light-dark box assays, without eliciting motor incoordination in wire, rotarod, or chimney tests [1]. However, at 20 mg/kg, this derivative produced decreased fall latency in wire and rotarod tests, increased climbing time in chimney tests, and reduced open field crossings, indicating a sedative or motor-impairing effect at the higher dose [2]. This dose-dependent dissociation between anxiolysis and motor impairment—with a therapeutic index of approximately 2× between anxiolytic (10 mg/kg) and sedative (20 mg/kg) doses—illustrates the behavioral pharmacology window achievable with the trimetozine scaffold [3].

anxiolytic efficacy motor coordination dose-response behavioral pharmacology

Trimetozine Physicochemical Identity: Melting Point and LogP for Quality Control Verification

Trimetozine is characterized by a melting point of 120–122°C and a calculated logP value of 0.713 [1]. These physicochemical parameters serve as essential identity and purity verification benchmarks for procurement quality control, distinguishing trimetozine from other morpholine derivatives that may exhibit different melting ranges or lipophilicity profiles. The moderate logP (0.713) indicates balanced aqueous/organic partitioning, consistent with reported solubility: sparingly soluble in water but readily soluble in ethanol and chloroform [2].

melting point logP physicochemical characterization QC/QA

Trimetozine as a Metabolic Marker: Unique Role as Trithiozine Metabolite

Trimetozine is uniquely identified as a metabolite of trithiozine, an antisecretory and antiulcer drug [1]. This metabolic relationship is specific to trimetozine among sedative agents and provides a distinct research application: trimetozine can serve as an analytical reference standard for studying trithiozine metabolism, prodrug activation, or metabolic pathway elucidation. No other commonly used sedative or anxiolytic shares this specific precursor-product relationship [2].

drug metabolism prodrug pharmacokinetics trithiozine

Trimetozine (635-41-6): Validated Research and Industrial Application Scenarios


Behavioral Pharmacology: Anxiety Research Requiring Intact Motor Coordination

Researchers conducting anxiety studies in rodent models where motor coordination must remain uncompromised should consider trimetozine. EEG evidence indicates that trimetozine does not increase beta-activity associated with muscle relaxation, unlike diazepam and meprobamate [1]. Additionally, data from the trimetozine derivative LQFM289 demonstrates that anxiolytic-like effects can be achieved at 10 mg/kg (oral) without motor impairment, with impairment only emerging at 20 mg/kg—suggesting a functional separation between anxiolytic and motor-impairing doses within this chemical class [2].

Trithiozine Pharmacokinetic and Metabolism Studies

Trimetozine is a metabolite of the antisecretory and antiulcer drug trithiozine [1]. Laboratories investigating trithiozine absorption, distribution, metabolism, or excretion (ADME) require trimetozine as an analytical reference standard to quantify metabolite formation and validate LC-MS/MS methods. This application is unique to trimetozine and is not served by alternative sedative reference compounds. The established rat pharmacokinetic data (LD50: 1,800 mg/kg oral) [2] further supports its safe use in in vivo metabolic studies.

Preclinical Toxicology and Safety Pharmacology Screening

Trimetozine's established acute toxicity profile—LD50 of 1,800 mg/kg in rats (oral) and 2,400 mg/kg in mice (oral) [1]—provides a quantified safety benchmark for dose-ranging and toxicology studies. For laboratories screening sedative compounds or evaluating safety margins in preclinical development, trimetozine serves as a characterized reference agent with documented tolerability (Category 4 oral acute toxicity) [2]. The compound's favorable adverse effect profile—generally well tolerated, with fatigue, drowsiness, nausea, and somnolence observed only at high doses [3]—makes it suitable as a comparator in toxicology panels.

Analytical Chemistry: Method Development and Quality Control Standard

Trimetozine's well-defined physicochemical parameters—melting point of 120–122°C and logP of 0.713 [1]—establish it as a suitable reference standard for HPLC method development and quality control verification. Analytical laboratories developing chromatographic separation methods for morpholine-containing compounds or conducting purity assessments can use these parameters for system suitability testing. The compound's moderate lipophilicity (logP 0.713) and distinct melting point provide unambiguous identity confirmation endpoints that differentiate trimetozine from structurally similar but physicochemically distinct analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimetozine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.